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Compound of Interest

Compound Name:
4-N-BOC-AMINO-4-

CARBOXYTETRAHYDROPYRAN

Cat. No.: B067323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

4-N-BOC-amino-4-carboxytetrahydropyran. The document details the key analytical

techniques and experimental protocols utilized to confirm the chemical structure of this

compound, which serves as a valuable building block in medicinal chemistry and drug

development.

Chemical Structure and Properties
4-N-BOC-amino-4-carboxytetrahydropyran, also known as 4-(tert-

butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a heterocyclic amino acid derivative.

The presence of the tetrahydropyran ring introduces conformational rigidity, making it a useful

scaffold in the design of peptidomimetics and other complex organic molecules. The tert-

butyloxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide

synthesis protocols.

Table 1: Physicochemical Properties of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
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Property Value Reference(s)

CAS Number 172843-97-9

Molecular Formula C₁₁H₁₉NO₅

Molecular Weight 245.27 g/mol

Appearance
White to off-white crystalline

powder

Melting Point ~157 °C (with decomposition)

Solubility
Soluble in water (15 g/L at

25°C)

Synthesis Pathway
The synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran typically commences from

tetrahydropyran-4-one. A common synthetic route involves a multi-step process beginning with

a Strecker synthesis, followed by hydrolysis and subsequent protection of the resulting amino

group with a BOC moiety.

Tetrahydropyran-4-one Strecker Synthesis
(NaCN, NH₄Cl) α-Aminonitrile Intermediate Acid Hydrolysis 4-Amino-tetrahydropyran-

4-carboxylic Acid
BOC Protection
((Boc)₂O, base)

4-N-BOC-amino-4-
carboxytetrahydropyran

Click to download full resolution via product page

Caption: Synthetic route to 4-N-BOC-amino-4-carboxytetrahydropyran.

Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of 4-N-BOC-amino-4-carboxytetrahydropyran
relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.45 Singlet 9H tert-butyl (BOC group)

1.80 - 2.20 Multiplet 4H

Tetrahydropyran ring

protons (axial and

equatorial)

3.50 - 3.90 Multiplet 4H

Tetrahydropyran ring

protons adjacent to

oxygen

~5.0 Broad Singlet 1H N-H (amide)

>10 Very Broad Singlet 1H O-H (carboxylic acid)

Table 3: Predicted ¹³C NMR Spectral Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Chemical Shift (δ, ppm) Assignment

~28.5 tert-butyl methyl carbons (BOC group)

~35 Tetrahydropyran ring carbons

~55 Quaternary carbon of the tetrahydropyran ring

~65
Tetrahydropyran ring carbons adjacent to

oxygen

~80 Quaternary carbon of the tert-butyl group (BOC)

~155 Carbonyl carbon of the carbamate (BOC group)

~175 Carbonyl carbon of the carboxylic acid
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Wavenumber (cm⁻¹) Functional Group Description

3300 - 2500 O-H
Carboxylic acid, very broad

stretch

~3300 N-H Amide, stretch

2950 - 2850 C-H Aliphatic stretch

~1710 C=O
Carboxylic acid carbonyl

stretch

~1685 C=O Carbamate carbonyl stretch

~1520 N-H Amide bend

~1160 C-O Ether stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-N-BOC-amino-4-carboxytetrahydropyran, electrospray ionization (ESI)

is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN
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m/z Value Interpretation

246.13 [M+H]⁺ (protonated molecule)

268.11 [M+Na]⁺ (sodium adduct)

190.08 [M - C₄H₉O]⁺ (loss of tert-butoxy group)

146.08 [M - C₅H₉O₂]⁺ (loss of BOC group)

200.12 [M - COOH]⁺ (loss of carboxylic acid group)

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality data for structure

elucidation.

NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of BOC-protected amino acids is as follows:

Sample Preparation: Accurately weigh 5-10 mg of 4-N-BOC-amino-4-
carboxytetrahydropyran and dissolve it in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Tune and shim the instrument to optimize the

magnetic field homogeneity.

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz

spectrometer, 16 scans, 1-second relaxation delay).

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024

scans, 2-second relaxation delay).

Data Processing: Process both spectra using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the
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residual solvent peak.

IR Spectroscopy Protocol
The thin solid film method is a common and effective way to prepare solid samples for IR

analysis:

Sample Preparation: Dissolve a small amount (2-5 mg) of 4-N-BOC-amino-4-
carboxytetrahydropyran in a few drops of a volatile solvent (e.g., methylene chloride or

acetone) in a small vial.

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Mass Spectrometry Protocol
A general procedure for ESI-MS analysis is as follows:

Sample Preparation: Prepare a dilute solution of 4-N-BOC-amino-4-
carboxytetrahydropyran (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of

water and acetonitrile with a small amount of formic acid to promote protonation.

Infusion: Infuse the sample solution directly into the electrospray source of the mass

spectrometer at a constant flow rate using a syringe pump.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated

molecules and common adducts.

Structure Elucidation Workflow
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The logical flow for the structure elucidation of 4-N-BOC-amino-4-carboxytetrahydropyran is

depicted in the following diagram.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Chemical Synthesis

Purification (e.g., Recrystallization)

Mass Spectrometry (ESI-MS) Infrared Spectroscopy (FT-IR) NMR Spectroscopy (¹H & ¹³C)

Determine Molecular Weight
& Fragmentation Identify Functional Groups Elucidate C-H Framework

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of the target molecule.

By following these established analytical procedures and interpreting the resulting data, the

chemical structure of 4-N-BOC-amino-4-carboxytetrahydropyran can be unequivocally

confirmed. This foundational characterization is essential for its application in further research

and development in the pharmaceutical industry.

To cite this document: BenchChem. [Unveiling the Structure of 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b067323#4-n-boc-amino-4-
carboxytetrahydropyran-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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